

# Application Note: High-Resolution Mass Spectrometry for the Characterization of (-)-6-Aminocarbovir

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## Compound of Interest

Compound Name: (-)-6-Aminocarbovir

Cat. No.: B1669710

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## Introduction

**(-)-6-Aminocarbovir** is a carbocyclic nucleoside analog and a key intermediate in the synthesis of Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.<sup>[1]</sup> Accurate characterization and quantification of **(-)-6-Aminocarbovir** are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the unambiguous identification, structural elucidation, and quantification of **(-)-6-Aminocarbovir** and its related impurities. This application note provides a detailed protocol for the characterization of **(-)-6-Aminocarbovir** using LC-HRMS.

## Chemical Properties

Property	Value
Chemical Name	(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol
Synonyms	(-)-Carbovir, Abacavir Related Compound A
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>6</sub> O <sup>[1]</sup>
Molecular Weight	246.268 g/mol <sup>[1]</sup>
Exact Mass	246.1229

## Experimental Protocols

### Sample Preparation

A simple protein precipitation method is effective for the extraction of **(-)-6-Aminocarbovir** from biological matrices such as plasma. For the analysis of bulk drug substance or reaction mixtures, a straightforward dilution is sufficient.

Materials:

- **(-)-6-Aminocarbovir** standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Microcentrifuge tubes
- Syringe filters (0.22 µm)

Protocol for Plasma Samples:

- To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

#### Protocol for Bulk Substance/Reaction Mixtures:

- Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a concentration of 1 mg/mL.
- Perform serial dilutions with the initial mobile phase to achieve a final concentration within the calibration range (e.g., 1-1000 ng/mL).
- Transfer the final dilution to an LC vial.

## LC-HRMS Analysis

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

#### Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

#### High-Resolution Mass Spectrometry Parameters:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Full Scan MS Resolution	70,000
MS Scan Range	m/z 100-500
dd-MS <sup>2</sup> (Data-Dependent MS/MS)	Top 3 most intense ions
MS/MS Resolution	17,500
Collision Energy	Stepped HCD (20, 30, 40 eV)

## Data Presentation

### Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of a closely related carbocyclic nucleoside analog, Abacavir, which can be expected to be similar for **(-)-6-Aminocarbovir**.

Parameter	Value	Reference
Linearity Range	1 - 10,000 ng/mL	<a href="#">[2]</a>
Limit of Detection (LOD)	~2.22 ng/mL	<a href="#">[3]</a>
Limit of Quantification (LOQ)	~10 ng/mL	<a href="#">[3]</a>
Accuracy	85.5 - 114.5%	<a href="#">[2]</a>
Precision (%CV)	< 15%	<a href="#">[2]</a>
Extraction Recovery	> 85%	<a href="#">[2]</a>

## Mandatory Visualizations

## Experimental Workflow

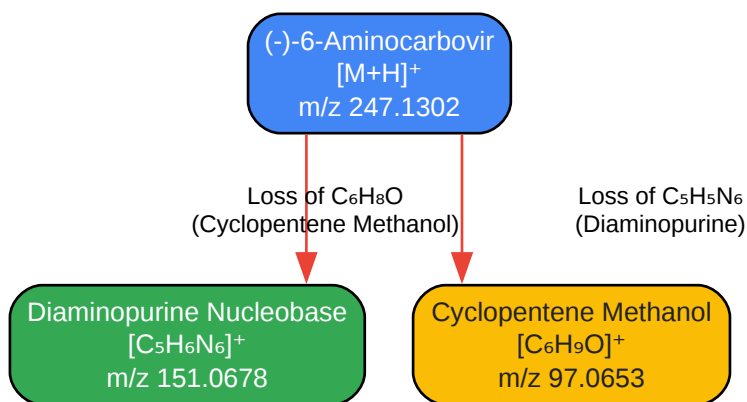


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Caption: Experimental workflow for the characterization of **(-)-6-Aminocarbovir**.

## Proposed Fragmentation Pathway

The fragmentation of carbocyclic nucleoside analogs like **(-)-6-Aminocarbovir** in positive ion mode is typically initiated by the cleavage of the glycosidic-like bond between the cyclopentene ring and the purine base.



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Caption: Proposed ESI+ fragmentation of **(-)-6-Aminocarbovir**.

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## References

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